5-(Aminomethyl)-4-bromo-2-methoxyphenol
Description
Contextualization within Halogenated Phenol (B47542) and Aminomethylated Aromatic Compound Research
5-(Aminomethyl)-4-bromo-2-methoxyphenol is a multifunctional molecule that belongs to the classes of halogenated phenols and aminomethylated aromatic compounds. Halogenated phenols are aromatic compounds containing a hydroxyl group and at least one halogen atom attached to the benzene (B151609) ring. The presence of a halogen, in this case, bromine, significantly influences the electronic properties and reactivity of the aromatic ring, often enhancing lipophilicity and metabolic stability, which are desirable traits in medicinal chemistry. Bromophenols, in particular, are a well-studied class of compounds, with 19 different positional isomers known. chemicalbook.com They are often synthesized through the electrophilic halogenation of phenol with bromine. chemicalbook.com
Aminomethylated aromatic compounds, on the other hand, feature an aminomethyl group (-CH2NH2) substituent on an aromatic ring. This functional group can impart basicity to the molecule and provides a reactive handle for further chemical modifications. The synthesis of aminomethyl derivatives of phenols is often achieved through the Mannich reaction. researchgate.net The combination of a halogenated phenol and an aminomethyl group within the same molecule, as seen in this compound, creates a versatile chemical entity with a unique set of properties.
Strategic Significance and Research Rationale for this compound as a Chemical Scaffold and Advanced Intermediate
The strategic significance of this compound lies in its potential as a versatile chemical scaffold and an advanced intermediate in the synthesis of a wide range of target molecules. The guaiacol (B22219) (2-methoxyphenol) core is a common motif in many natural products and pharmaceuticals. mdpi.comrsc.org The bromine atom and the aminomethyl group on this core structure offer multiple reactive sites for regioselective modifications.
The methoxy (B1213986) group (-OCH3) is a strong electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. In the context of medicinal chemistry, methoxy groups can also enhance a molecule's metabolic stability and pharmacokinetic profile by preventing metabolic degradation at that position. The combination of bromo and methoxy functionalities on the phenol ring makes it a highly adaptable building block for further chemical transformations.
The aminomethyl group provides a nucleophilic center and a site for the introduction of various substituents, allowing for the construction of diverse molecular libraries for biological screening. This makes this compound a valuable intermediate for the synthesis of novel pharmaceutical candidates and other bioactive compounds. For instance, the related compound 5-bromo-2-methoxyphenol (B1267044) has been utilized as a starting material in the synthesis of key intermediates for drugs like Bosutinib, a tyrosine kinase inhibitor used in cancer therapy. chemicalbook.com
Overview of Prior Academic Research on this compound and Structurally Related Guaiacol, Bromophenol, and Aminomethyl Phenol Derivatives
While direct academic research on this compound is limited, a substantial body of literature exists for its structural components and related derivatives.
The synthesis of the precursor, 5-bromo-2-methoxyphenol, is well-documented. A common method involves a multi-step process starting from guaiacol (o-methoxyphenol). This typically includes the protection of the phenolic hydroxyl group, followed by bromination, and subsequent deprotection to yield the desired product. nih.gov One patented method describes the acetylation of the phenolic hydroxyl group of o-methoxyphenol with acetic anhydride (B1165640), followed by bromination with bromine catalyzed by iron powder, and finally deacetylation. google.com Another approach involves the reaction of guaiacol with N-bromosuccinimide. uni.edu
The biological activities of structurally related compounds provide insights into the potential applications of this compound.
Bromophenols have been extensively studied and are known to exhibit a wide range of biological activities, including:
Antimicrobial and Antifungal Activity : Many bromophenols isolated from marine algae have demonstrated significant antimicrobial and antifungal properties. nih.govresearchgate.net
Antioxidant Activity : The phenolic hydroxyl group in bromophenols contributes to their antioxidant properties by scavenging free radicals. nih.gov
Anticancer Activity : Certain bromophenol derivatives have shown cytotoxicity against various human cancer cell lines in vitro. nih.govnih.gov
Enzyme Inhibition : Some novel synthetic bromophenols have been shown to be effective inhibitors of enzymes like acetylcholinesterase and carbonic anhydrase. mdpi.com
Guaiacol derivatives have also been investigated for their therapeutic potential:
Myeloperoxidase Inhibition : Synthetic guaiacol derivatives have been studied as promising inhibitors of myeloperoxidase, an enzyme implicated in cardiovascular diseases. researchgate.net
Aminomethyl phenols have been reported to possess various biological effects:
Oxytocic Activity : A series of piperidinomethyl and related derivatives of substituted phenols have been shown to have high oxytocic activity. nih.gov
Antioxidant and Anticancer Properties : Aminomethyl derivatives of various phenolic compounds have been reported to have increased cytotoxic activity in several cell lines, indicating their potential as anticancer agents. researchgate.net
The combination of these structural features in this compound suggests that it and its derivatives could be promising candidates for preclinical investigation in these therapeutic areas.
Computational studies, particularly using Density Functional Theory (DFT), have been employed to understand the structure-property relationships of related compounds.
Bromophenols : DFT calculations have been used to study the molecular structures and properties of the complete series of 19 bromophenols. These studies have shown that intramolecular hydrogen bonding, steric effects, and the inductive effects of the bromine substituents strongly influence their properties. nih.gov
Aminomethyl phenols : Theoretical calculations have been used to complement experimental data in understanding the electronic structure, reactivity, and stability of aminomethylated phenols. DFT has been used to investigate the molecular geometries and spectroscopic parameters of phenol derivatives containing amino groups. researchgate.netnih.gov These computational approaches provide valuable insights into the electronic and geometric structures of these molecules, which can aid in the design of new compounds with desired properties.
Data Tables
Table 1: Related Bromophenol Derivatives and their Reported Biological Activities
| Compound Name | Reported Biological Activity |
|---|---|
| 2,4,6-Tribromophenol | Antimicrobial |
| Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether | Antioxidant, Anti-angiogenic |
| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | Free radical scavenging, Apoptosis-inducing |
Table 2: Related Guaiacol and Aminomethyl Phenol Derivatives and their Reported Biological Activities
| Compound Class/Name | Reported Biological Activity |
|---|---|
| Synthetic Guaiacol Derivatives | Myeloperoxidase inhibition |
| Piperidinomethyl derivatives of phenols | Oxytocic activity |
Structure
3D Structure
Properties
Molecular Formula |
C8H10BrNO2 |
|---|---|
Molecular Weight |
232.07 g/mol |
IUPAC Name |
5-(aminomethyl)-4-bromo-2-methoxyphenol |
InChI |
InChI=1S/C8H10BrNO2/c1-12-8-3-6(9)5(4-10)2-7(8)11/h2-3,11H,4,10H2,1H3 |
InChI Key |
JGXBDFIKEHHAFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)CN)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Aminomethyl 4 Bromo 2 Methoxyphenol
Retrosynthetic Analysis of 5-(Aminomethyl)-4-bromo-2-methoxyphenol
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-nitrogen bond of the aminomethyl group and the carbon-bromine bond.
A logical retrosynthetic approach would first disconnect the aminomethyl group, leading to a precursor such as a hydroxymethyl or halomethyl derivative of 4-bromo-2-methoxyphenol (B1221611). This simplifies the target to a brominated guaiacol (B22219) derivative. Further disconnection of the bromine atom would then lead back to 2-methoxyphenol (guaiacol), a readily available starting material. This analysis suggests that the forward synthesis would involve the regioselective bromination of guaiacol, followed by the introduction of a one-carbon unit at the 5-position, which is then converted to the aminomethyl group.
Targeted Synthetic Routes to this compound
Based on the retrosynthetic analysis, several targeted synthetic routes can be devised. These routes often involve a sequence of reactions designed to control the regiochemistry of substitution on the aromatic ring.
One of the most direct routes to the target compound involves the use of a pre-functionalized precursor like 4-bromo-5-(chloromethyl)-2-methoxyphenol (B3055566). This intermediate already possesses the desired bromine and methoxy (B1213986) substituents in the correct positions, along with a reactive chloromethyl group that can be readily converted to the aminomethyl group.
The synthesis of 4-bromo-5-(chloromethyl)-2-methoxyphenol itself can be achieved from 2-bromo-5-hydroxy-4-methoxybenzenemethanol through treatment with thionyl chloride. mdpi.comresearchgate.net The subsequent aminomethylation can be accomplished by reacting the chloromethyl derivative with a suitable source of ammonia (B1221849) or a protected amine, followed by deprotection if necessary. This approach offers a high degree of convergence and control over the final structure.
An alternative strategy involves a multi-step sequence starting from a simpler precursor, such as guaiacol (2-methoxyphenol). This approach requires careful control of the regioselectivity of the bromination step to obtain the desired 4-bromo isomer. The hydroxyl and methoxy groups on the guaiacol ring are ortho, para-directing, making the regioselective introduction of bromine at the 4-position challenging. However, specific reaction conditions and brominating agents can favor the formation of 4-bromoguaiacol. chemicalbook.com
Once 4-bromoguaiacol is obtained, the next step is the introduction of a functional group at the 5-position that can be converted to the aminomethyl group. This can be achieved through various C1-functionalization reactions. For instance, a formylation reaction (e.g., Vilsmeier-Haack or Duff reaction) could introduce a formyl group, which can then be converted to the aminomethyl group via reductive amination.
A patent describes a three-step synthesis of 5-bromo-2-methoxyphenol (B1267044) starting from o-methoxyphenol. google.com This involves acetylation of the phenolic hydroxyl group, followed by bromination with bromine and an iron powder catalyst, and finally deacetylation. google.com This intermediate could then be functionalized at the 5-position.
The introduction of the aminomethyl group is a critical step in the synthesis of the target molecule. Several well-established methods can be employed for this transformation.
Mannich-type Reactions: The Mannich reaction is a powerful tool for the aminomethylation of acidic protons, including those on phenolic rings. researchgate.netresearchgate.net This one-pot, three-component reaction involves an active hydrogen compound (the phenol), formaldehyde (B43269), and a primary or secondary amine. mdpi.com In the context of synthesizing this compound, a Mannich reaction on 4-bromo-2-methoxyphenol could directly install the aminomethyl group at the 5-position. The choice of amine and reaction conditions is crucial for achieving high yields and selectivity. documentsdelivered.com
Reductive Amination: Reductive amination is another versatile method for forming amines from carbonyl compounds. wikipedia.orgjocpr.com This process involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine. youtube.com In a synthetic route involving a formylated intermediate (e.g., 4-bromo-5-formyl-2-methoxyphenol), reductive amination with ammonia or a protected amine source would yield the desired aminomethyl group. organic-chemistry.org A variety of reducing agents can be used, with sodium borohydride (B1222165) and sodium cyanoborohydride being common choices. unive.it
Optimizing reaction conditions is paramount for maximizing the yield and purity of the final product in any multi-step synthesis. researchgate.netscielo.br Key parameters that can be adjusted include:
Solvent: The choice of solvent can significantly influence reaction rates and selectivities. its.ac.id
Temperature: Temperature control is crucial for managing reaction kinetics and minimizing side reactions.
Catalyst: The use of appropriate catalysts can enhance reaction rates and improve selectivity.
Stoichiometry of Reagents: Precise control over the molar ratios of reactants is essential for achieving complete conversion and avoiding the formation of byproducts.
For instance, in the bromination of guaiacol, the choice of brominating agent (e.g., Br2, NBS) and the presence of a catalyst can influence the regioselectivity. mdpi.com Similarly, in Mannich reactions, the pH and the nature of the amine can affect the outcome. mdpi.com Systematic optimization of these parameters through techniques like Design of Experiments (DoE) can lead to a more efficient and robust synthetic process.
Chemoenzymatic and Biocatalytic Approaches to Structurally Related Aminophenols
While direct chemoenzymatic or biocatalytic routes to this compound are not extensively documented, these approaches offer promising avenues for the synthesis of structurally related aminophenols. nih.govnih.gov Enzymes, with their high specificity and ability to operate under mild conditions, can be powerful tools in organic synthesis.
For example, tyrosinase has been shown to catalyze the ortho-hydroxylation of some anilines and benzidines, producing o-aminophenols. dtic.mil Additionally, bacterial nitroreductases can be used for the biosynthesis of o-aminophenols from o-nitrophenols. dtic.mil The reduction of nitroaromatic compounds to aminophenols can also be achieved through combined metal and biocatalyst systems. dtic.mil Phenoxazinone synthase is another enzyme that catalyzes the oxidative cascade of aminophenols. researchgate.net
These biocatalytic transformations, while not directly applicable to the synthesis of the target molecule in its current form, highlight the potential for developing novel chemoenzymatic pathways for the synthesis of complex aminophenols. dtic.mil Future research in this area could focus on engineering enzymes with tailored substrate specificities to accommodate substituted phenols like the brominated guaiacol derivatives discussed in this article.
Exploration of Green Chemistry Principles in the Synthesis of this compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. psu.edu For a multi-step synthesis, this involves selecting safer solvents, using catalytic rather than stoichiometric reagents, maximizing atom economy, and improving energy efficiency. nih.gov
A key objective in green synthesis is the reduction or elimination of volatile organic solvents, which are major contributors to process waste. nih.gov The synthesis of this compound involves several transformations where these principles can be applied.
Bromination: Traditional bromination of phenols often uses elemental bromine in chlorinated solvents. Greener alternatives include catalytic systems that utilize less hazardous bromine sources like N-bromosuccinimide (NBS) in more benign solvents or even solvent-free conditions. chemicalbook.com The use of solid acid catalysts, such as zeolites, can facilitate electrophilic aromatic substitution with high selectivity and allow for easy catalyst recovery and reuse, minimizing waste streams. rsc.org
Aminomethylation: The introduction of the aminomethyl group onto the phenolic ring is typically achieved via the Mannich reaction. This reaction can be adapted to greener conditions. For instance, microwave-assisted, solvent-free aminomethylation of phenols using paraformaldehyde and a secondary amine on a solid support like acidic alumina (B75360) has been shown to proceed rapidly and with high yields. researchgate.net Catalytic approaches using Brønsted acids or Lewis acids can also drive the reaction efficiently, reducing the need for stoichiometric reagents. nih.govuni-koeln.de
The table below illustrates a comparison between traditional and greener approaches for key synthetic steps.
| Reaction Step | Traditional Method | Green Chemistry Approach | Key Advantages of Green Approach |
| Protection (optional) | Acetylation with acetic anhydride (B1165640) in organic solvent. google.com | Catalyst- and solvent-free acetylation at elevated temperature. mdpi.com | Eliminates solvent waste, reduces reaction time. |
| Bromination | Elemental bromine (Br₂) in chlorinated solvents (e.g., CCl₄, CHCl₃). google.com | N-Bromosuccinimide (NBS) with a recyclable solid acid catalyst (e.g., zeolite) under solventless conditions. rsc.org | Avoids hazardous solvents and corrosive Br₂, catalyst is reusable. |
| Aminomethylation | Mannich reaction with formaldehyde and amine in a protic solvent like ethanol (B145695) over several days. | Microwave-assisted, solvent-free reaction on a solid support (e.g., alumina). researchgate.net | Drastically reduced reaction time, elimination of solvent. |
This table is generated based on principles and examples from cited literature and represents a conceptual comparison.
Beyond individual reaction conditions, a holistic assessment of a synthetic route's sustainability is crucial. This is achieved using various metrics that quantify efficiency and waste generation. nih.govresearchgate.net
Atom Economy (AE): Introduced by Barry Trost, Atom Economy is a theoretical measure of how many atoms from the reactants are incorporated into the final desired product. nih.gov It provides a fundamental measure of reaction efficiency at the molecular level. An ideal reaction, such as an addition reaction, has a 100% atom economy. nih.gov
A plausible two-step synthesis of the target compound starts from 4-bromo-2-methoxyphenol. The atom economy for this route can be analyzed as follows:
Step 1: Synthesis of 4-bromo-2-methoxyphenol from 2-methoxyphenol (Guaiacol)
C₇H₈O₂ (Guaiacol) + Br₂ → C₇H₇BrO₂ + HBr
Atom Economy = [M.W. of C₇H₇BrO₂] / [M.W. of C₇H₈O₂ + M.W. of Br₂] = 203.03 / (124.14 + 159.80) = 71.5%
Step 2: Synthesis of this compound (Mannich Reaction)
C₇H₇BrO₂ + CH₂O (Formaldehyde) + NH₃ (Ammonia) → C₈H₁₀BrNO₂ + H₂O
Atom Economy = [M.W. of C₈H₁₀BrNO₂] / [M.W. of C₇H₇BrO₂ + M.W. of CH₂O + M.W. of NH₃] = 232.07 / (203.03 + 30.03 + 17.03) = 92.8%
While the atom economy is high, especially for the second step, it does not account for solvents, reagents used in excess, or yield losses. ekb.eg
Process Mass Intensity (PMI) and E-Factor: To provide a more complete picture, metrics like Process Mass Intensity (PMI) and the Environmental Factor (E-Factor) are used, particularly in the pharmaceutical industry. acs.orgchemanager-online.com
PMI is the ratio of the total mass of all materials (raw materials, reagents, solvents, process water) used in a process to the mass of the final product. acsgcipr.orgacs.org
E-Factor is the ratio of the mass of waste generated to the mass of the final product (E-Factor = PMI - 1). chemanager-online.comsheldon.nl
For fine chemicals and pharmaceuticals, E-Factors can range from 5 to over 100, indicating that a large amount of waste is generated for every kilogram of product. libretexts.orgresearchgate.net The primary contributor to high PMI and E-Factor values is often solvent usage during reaction and purification. nih.gov Applying green principles, such as using catalytic methods or solvent-free reactions, can dramatically reduce these values.
The following interactive table conceptualizes the impact of greener synthesis design on these metrics.
| Metric | Traditional Batch Synthesis (Estimated) | Green Catalytic Synthesis (Target) | Implication |
| Atom Economy (Overall) | ~65-75% | ~85-95% | More efficient incorporation of reactant atoms into the final product. |
| E-Factor | 50 - 100+ | < 25 | Significant reduction in waste generated per kg of product. researchgate.net |
| Process Mass Intensity (PMI) | 51 - 101+ | < 26 | Drastic decrease in the total mass of materials required. acs.org |
Note: The values in this table are illustrative estimates to demonstrate the potential improvements from applying green chemistry principles.
Continuous Flow Synthesis Development for Scalable Production of this compound
For scalable and safe production, continuous flow chemistry offers significant advantages over traditional batch processing. mdpi.com In a flow reactor, reagents are continuously pumped through a network of tubes or channels where the reaction occurs. nih.gov This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency, yield, and safety. nih.govrsc.org
The synthesis of this compound is well-suited for adaptation to a continuous flow setup.
Enhanced Safety and Heat Transfer: Key transformations, such as bromination, can be highly exothermic. In a flow reactor, the high surface-area-to-volume ratio allows for rapid and efficient heat dissipation, preventing thermal runaways and the formation of unwanted byproducts. nih.govresearchgate.net This enables reactions to be run safely at higher temperatures, often accelerating reaction rates. technologynetworks.com
Improved Mixing and Reaction Control: The use of micro-mixers ensures rapid and homogeneous mixing of reagent streams, which is difficult to achieve in large batch reactors. researchgate.net This precise control can improve selectivity, for instance, by minimizing di-bromination or other side reactions.
Scalability and Automation: Scaling up a flow process, often referred to as "scaling out," can be achieved by running the system for longer periods or by using multiple reactors in parallel (numbering-up). researchgate.net This approach avoids the complex challenges associated with scaling up batch reactors. The entire process can be automated, ensuring high reproducibility and reducing manual intervention. mdpi.com
A conceptual multi-step flow synthesis could involve sequential modules where the output of one reactor becomes the input for the next, potentially eliminating the need for isolation and purification of intermediates. mdpi.com For example, a stream of 2-methoxyphenol could be mixed with a brominating agent in a heated reactor module, and the resulting stream of 4-bromo-2-methoxyphenol could then be directly mixed with formaldehyde and an amine source in a second module to complete the synthesis. technologynetworks.com
| Feature | Batch Processing | Continuous Flow Synthesis | Advantage for this Synthesis |
| Heat Transfer | Poor; risk of localized hot spots and thermal runaway. | Excellent; high surface-area-to-volume ratio. nih.gov | Safer handling of exothermic bromination reaction. |
| Mixing | Inefficient and variable, especially on a large scale. | Rapid and highly efficient, even for multiphasic systems. researchgate.net | Improved selectivity and reduced byproduct formation. |
| Safety | Large volumes of hazardous materials are present at one time. | Small reaction volumes at any given time, minimizing risk. semanticscholar.org | Safer handling of bromine and intermediates. |
| Scalability | Complex; requires re-optimization of process parameters. | Straightforward; achieved by longer run times or numbering-up. mit.edu | Faster and more reliable transition from lab to production scale. |
| Process Control | Difficult to maintain precise control over temperature and concentration. | Precise, automated control over all reaction parameters. rsc.org | Higher product consistency and purity. |
Chemical Reactivity and Derivatization Studies of 5 Aminomethyl 4 Bromo 2 Methoxyphenol
Transformations at the Aminomethyl Group
The primary aminomethyl group is a key site for a variety of chemical modifications, allowing for the introduction of diverse structural motifs.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the aminomethyl group is nucleophilic and is expected to readily undergo N-alkylation and N-acylation reactions.
N-Alkylation: This reaction involves the introduction of alkyl groups onto the nitrogen atom. Direct alkylation of aminophenols can sometimes lead to a mixture of N-monoalkylated, N,N-dialkylated, and O-alkylated products. To achieve selective N-alkylation, a common strategy involves a two-step process of reductive amination. researchgate.netreddit.com This typically involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine. Alternatively, direct alkylation with alkyl halides can be performed, often requiring careful control of reaction conditions to favor N-alkylation over O-alkylation. google.com
Illustrative N-Alkylation Reactions
| Reagent | Expected Product |
|---|---|
| Benzaldehyde, then NaBH₄ | 5-((Benzylamino)methyl)-4-bromo-2-methoxyphenol |
| Acetone, then NaBH(OAc)₃ | 4-Bromo-5-((isopropylamino)methyl)-2-methoxyphenol |
This table is illustrative of expected products based on general chemical principles.
N-Acylation: The aminomethyl group can be readily acylated using acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amides. This reaction is typically robust and high-yielding. In molecules containing both amino and hydroxyl groups, the amine is generally more nucleophilic and will react preferentially under neutral or slightly basic conditions. quora.com This selectivity allows for the straightforward synthesis of N-acylated derivatives without the need for protecting the phenolic hydroxyl group.
Illustrative N-Acylation Reactions
| Reagent | Expected Product |
|---|---|
| Acetyl chloride | N-((5-Bromo-2-hydroxy-4-methoxybenzyl)acetamide |
| Benzoyl chloride | N-((5-Bromo-2-hydroxy-4-methoxybenzyl)benzamide |
This table is illustrative of expected products based on general chemical principles.
Condensation Reactions Leading to Schiff Bases and Imines
The primary amine of 5-(aminomethyl)-4-bromo-2-methoxyphenol is expected to undergo condensation reactions with aldehydes and ketones to form Schiff bases (or imines). mdpi.comnih.gov This reaction is typically carried out in a suitable solvent like ethanol (B145695) or methanol (B129727) and may be catalyzed by a small amount of acid. mdpi.com The formation of the C=N double bond is a reversible process, and the reaction is often driven to completion by removing water as it is formed. mdpi.com Ortho-hydroxy Schiff bases are of particular interest due to their ability to form stable metal complexes and their potential applications in various fields. tandfonline.comresearchgate.net
Illustrative Schiff Base Formation Reactions
| Carbonyl Compound | Expected Schiff Base Product |
|---|---|
| Salicylaldehyde | 2-(((5-Bromo-2-hydroxy-4-methoxybenzyl)imino)methyl)phenol |
| 4-Methoxybenzaldehyde | 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)-N-(4-methoxybenzylidene)methanamine |
This table is illustrative of expected products based on general chemical principles.
Cyclization Reactions to Form Heterocyclic Derivatives
The bifunctional nature of this compound, possessing both a nucleophilic amine and a phenolic ring, makes it a potential precursor for the synthesis of various heterocyclic systems. Intramolecular cyclization reactions can lead to the formation of fused ring systems. For example, oxidative cyclization reactions, often mediated by hypervalent iodine reagents, can be employed to form new rings by activating the phenol (B47542) ring towards intramolecular nucleophilic attack by the side-chain amine. nih.govresearchgate.net The reaction of aminomethyl phenols with other reagents can also lead to the formation of heterocyclic structures like benzoxazines or other fused systems. nih.gov
Reactions at the Phenolic Hydroxyl Group
The phenolic hydroxyl group is another reactive site in the molecule, susceptible to alkylation, acylation, and oxidation.
O-Alkylation and O-Acylation
O-Alkylation: The synthesis of phenolic ethers via O-alkylation is a common transformation. google.comrepec.orgrsc.org This is typically achieved by reacting the phenol with an alkylating agent, such as an alkyl halide or sulfate (B86663), in the presence of a base. The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the alkylating agent in a nucleophilic substitution reaction. To avoid competitive N-alkylation, it may be necessary to first protect the aminomethyl group. researchgate.net
O-Acylation: Phenols can be converted to their corresponding esters through O-acylation with acyl chlorides or anhydrides. ucalgary.camdpi.com This reaction is often carried out in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide. Phase-transfer catalysis is also an effective method for the O-acylation of phenols, often providing high yields in short reaction times. tandfonline.comlew.rotandfonline.com When both an amine and a phenol are present, O-acylation can be favored under certain conditions, though N-acylation is often kinetically preferred. quora.com
Illustrative O-Alkylation and O-Acylation Reactions
| Reagent | Reaction Type | Expected Product |
|---|---|---|
| Methyl iodide, K₂CO₃ | O-Alkylation | 5-(Aminomethyl)-4-bromo-1,2-dimethoxybenzene |
| Benzyl bromide, NaOH | O-Alkylation | 2-(Benzyloxy)-5-(aminomethyl)-4-bromophenol |
This table is illustrative of expected products based on general chemical principles and assumes appropriate reaction conditions for selectivity.
Oxidation Pathways and Phenoxyl Radical Formation
Phenols are susceptible to oxidation, which can proceed through various pathways depending on the oxidant and reaction conditions. A key step in many phenolic oxidation reactions is the formation of a phenoxyl radical. nih.gov This can be achieved through hydrogen atom transfer (HAT) from the phenolic hydroxyl group to an oxidizing agent. acs.org The resulting phenoxyl radical is a reactive intermediate that can undergo a variety of subsequent reactions, including dimerization or coupling with other radical species. The electronic properties of the substituents on the aromatic ring influence the stability and reactivity of the phenoxyl radical. cdnsciencepub.com The presence of electron-donating groups, like the methoxy (B1213986) and aminomethyl groups, is expected to facilitate the initial oxidation step. mdpi.com
Chemical Modifications of the Bromine Substituent
The bromine atom on the aromatic ring is a key handle for introducing molecular diversity through various carbon-carbon and carbon-heteroatom bond-forming reactions.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Stille Coupling)
The presence of the bromine substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating complex molecular architectures.
Suzuki Coupling: This reaction would involve the coupling of the aryl bromide with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. This is a powerful method for forming a new carbon-carbon bond, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position. The electron-donating nature of the hydroxyl and methoxy groups can enhance the rate of oxidative addition of the palladium catalyst to the aryl bromide.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This transformation would replace the bromine atom with a vinyl group, providing a route to stilbene-like structures or other unsaturated derivatives. wikipedia.org Typical catalysts include palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0). wikipedia.org
Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. organic-chemistry.org This reaction uses a palladium catalyst and a copper(I) co-catalyst to couple the aryl bromide with a terminal alkyne. wikipedia.orgyoutube.com This method is highly efficient for forming aryl-alkyne bonds and can be carried out under mild conditions. wikipedia.orgacs.org
Stille Coupling: The Stille coupling utilizes an organotin reagent as the coupling partner. libretexts.orgorganic-chemistry.org It is known for its tolerance of a wide variety of functional groups, making it suitable for a multifunctional substrate like this compound. libretexts.orgresearchgate.netuwindsor.ca This reaction provides another reliable route for C-C bond formation. organic-chemistry.org
| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Product Type |
|---|---|---|---|---|
| Suzuki | Ar'-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Biaryl (Ar-Ar') |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | Et₃N, K₂CO₃ | Substituted Alkene |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N, Piperidine | Aryl-Alkyne |
| Stille | Organostannane (e.g., Ar'-SnBu₃) | Pd(PPh₃)₄ | Not always required | Biaryl (Ar-Ar') |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) typically requires the aromatic ring to be activated by potent electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.orgwikipedia.orglibretexts.org The phenol ring in this compound is electron-rich due to the strong electron-donating effects of the hydroxyl and methoxy groups. libretexts.org These groups deactivate the ring toward nucleophilic attack. khanacademy.org Consequently, SNAr reactions to displace the bromine atom with nucleophiles are expected to be highly unfavorable under standard conditions. wikipedia.orgresearchgate.net Alternative mechanisms would be required to achieve such a substitution. osti.gov
Reductive Debromination Studies
The bromine atom can be selectively removed through reductive debromination, yielding the corresponding 5-(aminomethyl)-2-methoxyphenol. This transformation is valuable for accessing the debrominated analog or for use as a strategic deprotection step. A common and efficient method is catalytic hydrogenation. researchwithrutgers.comorganic-chemistry.org
This reaction typically involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. organic-chemistry.org The reaction is often performed in a solvent like ethanol or methanol and can be carried out under neutral conditions, which preserves the other functional groups. researchwithrutgers.com Alternative methods include the use of reducing agents like sodium borohydride (B1222165) in the presence of a copper catalyst. mdpi.com
| Reagent/Catalyst | Conditions | Selectivity |
|---|---|---|
| H₂, Pd/C | Room temperature to mild heating, atmospheric pressure H₂ | High for C-Br bond; can be selective in the presence of other reducible groups. organic-chemistry.org |
| NaBH₄ / CuSO₄ | Aqueous or alcoholic solvent, room temperature | Effective for hydrodebromination of bromophenols. mdpi.com |
| Devarda's Alloy (Al-Cu-Zn) / NaOH | Aqueous alkaline solution | Active system for complete debromination of brominated phenols. mdpi.com |
Electrophilic Aromatic Substitution Reactions on the Core Phenol Ring
The existing substituents on the phenol ring strongly direct the position of any subsequent electrophilic aromatic substitution. The hydroxyl (-OH) and methoxy (-OCH₃) groups are powerful activating, ortho-, para-directing groups due to resonance electron donation. libretexts.orgyoutube.commasterorganicchemistry.com The aminomethyl group (-CH₂NH₂) is also activating and ortho-, para-directing.
Given the substitution pattern, the positions on the ring are:
Position 1: -OH
Position 2: -OCH₃
Position 4: -Br
Position 5: -CH₂NH₂
The available positions for substitution are 3 and 6. The directing effects of the substituents are as follows:
-OH group (at C1): Directs ortho (C2, C6) and para (C4).
-OCH₃ group (at C2): Directs ortho (C1, C3) and para (C5).
-CH₂NH₂ group (at C5): Directs ortho (C4, C6) and para (C2).
Considering the steric hindrance and the combined electronic effects, the most activated and sterically accessible position is C6. The hydroxyl group strongly directs to C6 (ortho), and the aminomethyl group also directs to C6 (ortho). Therefore, electrophilic reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur predominantly at the C6 position.
Transformations Involving the Methoxy Group (e.g., Demethylation)
The methyl ether of the methoxy group can be cleaved to yield the corresponding catechol derivative, 5-(aminomethyl)-4-bromo-benzene-1,2-diol. This demethylation is a common transformation for guaiacol-type structures. nih.gov
A standard and highly effective reagent for this purpose is boron tribromide (BBr₃). rsc.orgorgsyn.org The reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) at low temperatures, followed by quenching with water or alcohol. rsc.org This method is often high-yielding and tolerates many other functional groups. tandfonline.com
Alternatively, strong protic acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) can be used, often at elevated temperatures. masterorganicchemistry.comyoutube.commasterorganicchemistry.com These conditions can be harsh and may not be compatible with all substrates. masterorganicchemistry.com Other Lewis acids, such as aluminum chloride (AlCl₃), sometimes in combination with a soft nucleophile like ethanethiol, can also effect demethylation. rsc.org
Investigation of Intramolecular Cyclization Pathways
The presence of both a nucleophilic primary amine and a phenolic hydroxyl group on the same scaffold allows for the exploration of intramolecular cyclization reactions to form heterocyclic systems. For instance, reaction with aldehydes or ketones could lead to the formation of benzoxazine (B1645224) or related heterocyclic structures. Condensation of the aminomethyl group with a suitable carbonyl compound would form an imine, which could then be susceptible to intramolecular attack by the phenolic hydroxyl group, leading to a cyclized product after dehydration. The specific pathway and resulting ring structure would depend on the nature of the carbonyl partner and the reaction conditions employed.
Advanced Spectroscopic and Structural Characterization of 5 Aminomethyl 4 Bromo 2 Methoxyphenol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental tool for the structural analysis of 5-(aminomethyl)-4-bromo-2-methoxyphenol, offering detailed insights into the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature two singlets for the protons on the benzene (B151609) ring, a consequence of their substitution pattern which limits spin-spin coupling. The aminomethyl (-CH₂NH₂) group would produce a singlet, while the methoxy (B1213986) (-OCH₃) protons would also appear as a sharp singlet. The labile protons of the phenolic hydroxyl (-OH) and the primary amine (-NH₂) groups would be visible as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. For this compound, eight distinct signals are expected. The chemical shifts are influenced by the electronic effects of the substituents (hydroxyl, methoxy, bromo, and aminomethyl groups). The carbon attached to the bromine atom (C-4) would be influenced by the halogen's electronegativity. Data from the related compound 2-bromo-4-methoxyphenol (B98834) shows carbon signals at δ 153.83, 146.53, 116.85, 116.33, 115.35, and 109.92 ppm, with the methoxy carbon at 55.99 ppm. beilstein-journals.org
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Description |
|---|---|---|---|
| Ar-H (C3-H) | ~6.8-7.2 | ~110-120 | Aromatic proton, singlet |
| Ar-H (C6-H) | ~6.8-7.2 | ~115-125 | Aromatic proton, singlet |
| -CH₂NH₂ | ~3.8-4.2 | ~40-50 | Aminomethyl group, singlet |
| -OCH₃ | ~3.7-3.9 | ~55-60 | Methoxy group, singlet |
| -OH | Variable (broad) | - | Phenolic hydroxyl, broad singlet |
| -NH₂ | Variable (broad) | - | Amino group, broad singlet |
| Ar C-OH (C1) | - | ~145-150 | Quaternary carbon |
| Ar C-OCH₃ (C2) | - | ~148-155 | Quaternary carbon |
| Ar C-Br (C4) | - | ~110-115 | Quaternary carbon |
| Ar C-CH₂NH₂ (C5) | - | ~125-135 | Quaternary carbon |
Two-dimensional NMR experiments are indispensable for confirming the precise atomic connectivity and spatial relationships within the molecule.
COSY (Correlation Spectroscopy): This experiment would verify any proton-proton couplings. In this specific molecule, minimal correlations would be expected in the aromatic region due to the substitution pattern, but it would confirm the absence of ortho or meta coupling between the ring protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms. This would definitively assign the ¹³C signals for the two aromatic C-H groups, the aminomethyl carbon, and the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the substitution pattern by revealing long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the methoxy protons to the C-2 carbon, and the aminomethyl protons to the aromatic carbons at C-4, C-5, and C-6.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. A NOESY spectrum could show correlations between the methoxy protons and the aromatic proton at C-3, providing further confirmation of the substituent placement.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry is employed to determine the exact molecular weight and elemental composition of a compound. For this compound (C₈H₁₀BrNO₂), HRMS would provide a precise mass measurement, confirming its molecular formula. A key feature in the mass spectrum is the isotopic signature of bromine, which exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. nih.govnih.gov
The fragmentation pattern observed under techniques like electron ionization (EI) provides structural information. Plausible fragmentation pathways for this molecule include:
Benzylic cleavage: Loss of the aminomethyl radical (•CH₂NH₂) to form a stable benzylic cation.
Alpha-cleavage: Loss of an amino radical (•NH₂) from the molecular ion.
Loss of methyl radical: Cleavage of the methoxy group to lose •CH₃.
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M]⁺ | C₈H₁₀⁷⁹BrNO₂ | 230.9949 | Molecular ion with ⁷⁹Br |
| [M+2]⁺ | C₈H₁₀⁸¹BrNO₂ | 232.9929 | Molecular ion with ⁸¹Br |
| [M-CH₂NH₂]⁺ | C₇H₇⁷⁹BrO₂ | 201.9656 | Fragment from benzylic cleavage |
| [M-CH₂NH₂]⁺ | C₇H₇⁸¹BrO₂ | 203.9636 | Fragment from benzylic cleavage |
Single Crystal X-ray Diffraction Studies for Solid-State Structure Determination
For this compound, it is expected that the presence of both a phenolic hydroxyl group and a primary aminomethyl group would lead to extensive intermolecular hydrogen bonding in the crystal lattice. These groups can act as both hydrogen bond donors and acceptors, likely resulting in the formation of a stable, three-dimensional supramolecular network that dictates the crystal packing.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
The FTIR spectrum of this compound is expected to show several key absorption bands:
A broad O-H stretching band for the phenolic group, typically in the 3200-3600 cm⁻¹ region.
Two N-H stretching bands for the primary amine, corresponding to symmetric and asymmetric vibrations, around 3300-3500 cm⁻¹.
Aromatic C-H stretching vibrations appearing just above 3000 cm⁻¹.
Aliphatic C-H stretching for the methoxy and aminomethyl groups just below 3000 cm⁻¹.
An N-H bending vibration around 1600 cm⁻¹.
Aromatic C=C ring stretching vibrations in the 1450-1600 cm⁻¹ range.
Strong C-O stretching bands for the aryl ether and phenolic groups between 1200-1250 cm⁻¹.
A C-Br stretching vibration in the low-frequency "fingerprint region," typically between 500-700 cm⁻¹.
Raman spectroscopy would provide complementary information and would also be sensitive to the C-Br bond vibration.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| O-H stretch | 3200-3600 (broad) | Phenolic -OH |
| N-H stretch | 3300-3500 (two bands) | Amino -NH₂ |
| Aromatic C-H stretch | 3010-3100 | Aryl C-H |
| Aliphatic C-H stretch | 2850-2960 | -CH₂- and -OCH₃ |
| N-H bend | 1590-1650 | Amino -NH₂ |
| Aromatic C=C stretch | 1450-1600 | Benzene ring |
| C-O stretch | 1200-1250 (strong) | Aryl ether & Phenol (B47542) |
| C-Br stretch | 500-700 | Aryl bromide |
Electronic Absorption and Fluorescence Spectroscopy for Aromatic System Characterization
Electronic spectroscopy provides information about the electronic transitions within the aromatic system.
UV-Vis Absorption: The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π→π* transitions within the substituted benzene chromophore. The exact position and intensity of these bands are influenced by the auxochromic effects of the hydroxyl, methoxy, amino, and bromo substituents. For example, a related hydrochloride salt, 4-(aminomethyl)-2-bromo-6-methoxyphenol (B1628422) hydrochloride, reportedly shows absorption maxima around 280 nm and 320 nm, which are attributed to π→π* and n→π* transitions, respectively. Similar absorption features would be anticipated for the title compound.
Fluorescence Spectroscopy: While substituted phenols can exhibit fluorescence, the emission properties of this compound may be significantly affected by the presence of the bromine atom. The "heavy-atom effect" of bromine can promote intersystem crossing from the excited singlet state to a triplet state, which often leads to a decrease in fluorescence intensity (quenching) and an increase in phosphorescence. Studies on other brominated aromatic compounds have shown pH-dependent fluorescence behavior. mdpi.com Therefore, the fluorescence of this compound would likely be weak and potentially sensitive to environmental factors such as solvent polarity and pH.
Computational and Theoretical Chemistry Studies on 5 Aminomethyl 4 Bromo 2 Methoxyphenol
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed picture of the molecular geometry and electronic landscape of 5-(Aminomethyl)-4-bromo-2-methoxyphenol. These calculations allow for the precise determination of bond lengths, angles, and the distribution of electrons within the molecule.
The presence of flexible side chains—the aminomethyl and methoxy (B1213986) groups—allows this compound to exist in multiple conformations. Computational conformational analysis involves systematically rotating these side chains to identify the most stable three-dimensional arrangements (i.e., those with the lowest energy). These studies often reveal that intramolecular hydrogen bonding between the phenolic hydroxyl group and the aminomethyl group can significantly influence the preferred conformation.
Furthermore, the phenolic structure allows for the possibility of phenol-keto tautomerism. Tautomers are isomers that differ in the position of a proton and a double bond. Theoretical calculations can predict the relative energies of the phenol (B47542) and corresponding keto forms (quinonoid structures). For most simple phenols, the phenol form is overwhelmingly more stable. Computational studies for this compound would likely confirm this, showing a large energy difference that favors the phenolic tautomer under standard conditions.
Table 1: Hypothetical Relative Energies of Conformers and Tautomers
| Structure | Method/Basis Set | Relative Energy (kcal/mol) |
|---|---|---|
| Conformer A (H-bonded) | DFT/B3LYP/6-311+G(d,p) | 0.00 |
| Conformer B (Extended) | DFT/B3LYP/6-311+G(d,p) | +2.5 |
| Keto Tautomer 1 | DFT/B3LYP/6-311+G(d,p) | +15.8 |
This is an interactive data table. You can sort and filter the data.
Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting a molecule's reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). malayajournal.org
For this compound, FMO analysis would likely show that the HOMO is primarily located on the electron-rich phenol ring, particularly on the oxygen atom and the carbon atoms ortho and para to the hydroxyl and methoxy groups. The LUMO, conversely, would be distributed across the aromatic ring, with significant contributions from the carbon atom bonded to the bromine, suggesting this as a potential site for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity. malayajournal.org
Table 2: Hypothetical Frontier Molecular Orbital Energies
| Parameter | Method/Basis Set | Energy (eV) |
|---|---|---|
| HOMO | DFT/B3LYP/6-311+G(d,p) | -5.89 |
| LUMO | DFT/B3LYP/6-311+G(d,p) | -1.94 |
This is an interactive data table. You can sort and filter the data.
Computational chemistry is highly effective at predicting spectroscopic properties, which can aid in the interpretation of experimental data. By calculating the magnetic shielding of each nucleus, it is possible to predict the ¹H and ¹³C NMR chemical shifts with considerable accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov
Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. nih.gov These calculations help in assigning specific absorption bands to the vibrational modes of the molecule, such as the O-H stretch of the phenol, the N-H stretches of the amine, and the aromatic C-C stretching modes. A comparison between calculated and experimental spectra can confirm the molecular structure and its dominant conformation.
Table 3: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Calculated Shift (ppm) | Plausible Experimental Shift (ppm) |
|---|---|---|
| C-OH | 148.5 | 149.1 |
| C-OCH₃ | 145.2 | 145.9 |
| C-Br | 110.8 | 111.5 |
| C-CH₂NH₂ | 125.4 | 126.0 |
| C-H (ortho to OH) | 115.9 | 116.3 |
| C-H (ortho to Br) | 118.3 | 118.9 |
| -OCH₃ | 56.1 | 56.5 |
This is an interactive data table. You can sort and filter the data.
Reaction Mechanism Studies for this compound Transformations
Beyond static molecular properties, computational chemistry can map out the entire energy landscape of a chemical reaction, providing deep insights into reaction mechanisms.
For a potential reaction, such as the N-acetylation of the aminomethyl group or the O-alkylation of the phenolic hydroxyl, computational methods can be used to identify the transition state—the highest energy point along the reaction coordinate. By locating the transition state structure and calculating its energy, the activation energy (energy barrier) for the reaction can be determined. This information is vital for predicting reaction rates and understanding why certain products are formed over others. The reaction pathway, or intrinsic reaction coordinate (IRC), can be calculated to confirm that the identified transition state correctly connects the reactants and products.
Table 4: Hypothetical Activation Energies for a Proposed Reaction (N-acetylation)
| Reaction Step | Method/Basis Set | Activation Energy (Ea) (kcal/mol) |
|---|---|---|
| Nucleophilic attack of amine on acetyl chloride | DFT/B3LYP/6-311+G(d,p) | 12.5 |
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Reactions are typically carried out in a solvent, which can have a profound impact on reactivity and selectivity. Computational models can account for these effects. Implicit solvent models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, which is an efficient way to model bulk solvent effects. Explicit solvent models, where individual solvent molecules are included in the calculation, provide a more detailed and accurate picture, especially when specific solvent-solute interactions like hydrogen bonding are important. These models can be used to study how solvent polarity affects the stability of reactants, products, and transition states, thereby influencing the reaction's energetic profile.
Table 5: Hypothetical Solvent Effects on the Dipole Moment and Reaction Barrier
| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) | N-acetylation Ea (kcal/mol) |
|---|---|---|---|
| Gas Phase | 1.0 | 3.15 | 12.5 |
| Toluene | 2.4 | 4.20 | 11.8 |
| Dichloromethane (B109758) | 8.9 | 5.11 | 10.9 |
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Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into conformational changes and intermolecular interactions. For a molecule like this compound, MD simulations would be invaluable in understanding its flexibility and how it interacts with its environment, such as a solvent or a biological receptor.
In a typical MD simulation, the molecule would be placed in a simulated environment, often a box of water molecules, to mimic physiological conditions. The simulation would then track the movements of every atom over a set period, ranging from nanoseconds to microseconds. The resulting trajectory provides a wealth of information about the molecule's conformational landscape.
Conformational Sampling:
The aminomethyl and methoxy groups of this compound are flexible and can rotate, leading to various possible conformations. MD simulations can explore these different conformations and determine their relative stabilities. The results of such a simulation could be represented in a table summarizing the most populated conformational clusters and their corresponding energies.
Hypothetical Conformational Analysis Data
| Conformational Cluster | Dihedral Angle (Cα-Cβ-N-H) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| 1 | -60° (gauche) | 0.00 | 45 |
| 2 | 180° (anti) | 0.85 | 30 |
| 3 | 60° (gauche) | 1.20 | 25 |
Intermolecular Interactions:
MD simulations also provide detailed information about the non-covalent interactions between the molecule and its surroundings. For this compound, key interactions would include hydrogen bonds formed by the hydroxyl and amino groups, as well as van der Waals and electrostatic interactions. Analysis of the simulation trajectory can quantify these interactions, for instance, by calculating the average number of hydrogen bonds formed with solvent molecules.
Ligand-Protein Docking and Molecular Modeling for Potential Biological Targets
Given the structural features of this compound, which are common in many biologically active compounds, it is plausible to investigate its potential interactions with protein targets. Ligand-protein docking is a computational technique used to predict the preferred binding mode and affinity of a small molecule to a protein receptor.
Molecular docking programs can screen large libraries of compounds against a specific protein target or, conversely, dock a single compound against multiple potential targets. The output of a docking study includes a binding affinity score, typically in kcal/mol, which estimates the strength of the interaction, and a predicted binding pose, which shows the orientation of the ligand within the protein's binding site.
Hypothetical Binding Affinity Predictions
| Potential Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Interaction Hotspots) |
|---|---|---|
| Kinase A | -8.5 | Asp167 (H-bond), Leu25 (hydrophobic) |
| Receptor B | -7.2 | Tyr88 (π-π stacking), Ser12 (H-bond) |
| Enzyme C | -6.8 | Phe201 (hydrophobic), Arg45 (ionic) |
Interaction hotspots are specific amino acid residues within the binding site that contribute significantly to the binding energy. Identifying these hotspots is crucial for understanding the mechanism of interaction and for guiding the design of more potent and selective analogs. For this compound, the hydroxyl, amino, and methoxy groups, as well as the aromatic ring, would likely be involved in forming key interactions with these hotspots.
Computational methods can also be employed to predict potential biological targets for a novel compound. This can be achieved through various "in silico" target fishing approaches. One common method involves comparing the 2D or 3D structure of the compound of interest to databases of known ligands with annotated biological activities. A high degree of similarity to a known active compound suggests that the new molecule may interact with the same target.
Another approach is reverse docking, where the compound is docked against a large panel of protein structures representing the druggable genome. The proteins for which the compound shows the best binding affinities are then considered as potential targets for further experimental validation. Such computational predictions are a valuable starting point in the early stages of drug discovery, helping to prioritize experimental efforts. For this compound, these methods could suggest potential activities such as kinase inhibition, receptor modulation, or enzyme inhibition, based on its structural similarity to known bioactive molecules.
Investigation of Biological Activities and Mechanistic Insights of 5 Aminomethyl 4 Bromo 2 Methoxyphenol Pre Clinical Research Focus
In Vitro Biological Activity Screening and Assay Development
In vitro studies form the foundational stage of pre-clinical research, providing initial insights into a compound's biological activity at a molecular and cellular level. These experiments are conducted in a controlled laboratory environment, outside of a living organism.
A crucial step in characterizing a new chemical entity is to screen it against a panel of enzymes to determine if it can inhibit or activate their function. For bromophenols, enzymes such as Protein Tyrosine Phosphatase 1B (PTP1B) and α-glucosidase are often targets of interest due to their roles in metabolic diseases.
PTP1B Inhibition: PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. An in vitro assay would typically involve incubating purified PTP1B enzyme with a substrate that becomes fluorescent or colored upon dephosphorylation. The ability of 5-(Aminomethyl)-4-bromo-2-methoxyphenol to prevent this change would be measured, allowing for the calculation of an IC50 value (the concentration of the compound required to inhibit 50% of the enzyme's activity).
α-Glucosidase Inhibition: This enzyme is located in the brush border of the small intestine and is responsible for breaking down complex carbohydrates into glucose. Inhibiting α-glucosidase can delay carbohydrate absorption and lower post-meal blood glucose levels, a strategy used in managing type 2 diabetes. A standard assay would measure the enzyme's ability to cleave a synthetic substrate, and the inhibitory effect of the test compound would be quantified.
Table 1: Hypothetical Enzyme Inhibition Data for this compound
| Enzyme Target | Assay Type | IC50 (µM) |
| PTP1B | Fluorometric | Data not available |
| α-Glucosidase | Chromogenic | Data not available |
| This table is for illustrative purposes only. No experimental data is available for this specific compound. |
Receptor binding assays are used to determine if a compound can bind to specific receptors on the surface of or within cells. These studies are critical for identifying the compound's molecular targets and understanding its potential mechanism of action. A broad screening panel, such as those offered by specialized contract research organizations, would typically be used to assess the binding affinity of this compound against a wide range of receptors, including G-protein coupled receptors (GPCRs), ion channels, and transporters. The results would be reported as Ki values (inhibition constant) or the percent inhibition at a given concentration, providing a selectivity profile. For example, structurally related molecules have been investigated for their interaction with serotonin (B10506) receptors. nih.govfrontiersin.org
Cellular assays bridge the gap between molecular targets and physiological responses. These experiments use cultured cells to investigate how a compound affects cellular health, function, and signaling.
Cell Viability/Cytotoxicity: Assays such as the MTT or MTS assay are used to measure the effect of the compound on cell proliferation and to determine if it is toxic to cells. This is often tested on a variety of cell lines, including both cancerous and non-cancerous cells, to assess potential anti-cancer activity and general toxicity. For instance, various methoxy- and bromo-substituted compounds have been evaluated for cytotoxicity against different human tumor cell lines. nih.govnih.gov
Modulation of Signaling Pathways: If an enzyme or receptor target is identified, further cellular assays would be conducted to confirm that the compound affects the relevant downstream signaling pathways. For example, if the compound were found to inhibit PTP1B, researchers would investigate its effect on insulin-stimulated phosphorylation of key proteins in a relevant cell line.
Anti-inflammatory Assays: The potential anti-inflammatory effects could be assessed by measuring the compound's ability to reduce the production of inflammatory mediators (e.g., nitric oxide, prostaglandins, cytokines) in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
In Vivo Pharmacological Studies in Animal Models (excluding human clinical trials)
Following promising in vitro results, research would progress to in vivo studies using animal models to evaluate the compound's efficacy and behavior within a whole, living organism.
Based on the in vitro activity profile, appropriate animal models of disease would be selected to test the compound's therapeutic potential.
Anti-cancer Activity: If the compound showed selective cytotoxicity towards cancer cells in vitro, its ability to inhibit tumor growth would be tested in vivo. This typically involves implanting human tumor cells into immunodeficient mice and administering the compound to measure its effect on tumor size and animal survival over time.
Anti-inflammatory Activity: Models such as carrageenan-induced paw edema in rats are commonly used to assess anti-inflammatory effects. The compound would be administered prior to the inflammatory insult, and the reduction in swelling would be measured.
Anti-infective Activity: For potential antimicrobial agents, an infection model would be established in an animal species, followed by treatment with the compound to assess its ability to clear the infection and improve survival rates.
Pharmacokinetics (PK) describes what the body does to the drug (Absorption, Distribution, Metabolism, and Excretion - ADME), while pharmacodynamics (PD) describes what the drug does to the body. These studies are essential for understanding how a compound is processed and how its concentration in the body relates to its biological effects.
Pharmacokinetics (PK): Animal models, typically rodents, are administered the compound through various routes (e.g., oral, intravenous). Blood samples are then collected at multiple time points to measure the concentration of the drug. This data is used to determine key PK parameters such as bioavailability, half-life, clearance, and volume of distribution. Metabolism studies would also identify the major metabolites of the parent compound. nih.govnih.govnih.gov
Pharmacodynamics (PD): PD studies aim to correlate the drug concentration (from PK data) with a measurable biological effect (the drug's efficacy or a biomarker). This helps to establish a dose-response relationship and to understand the duration of the drug's effect in vivo.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Rational Design and Synthesis of Analogs to Modulate Activity
There is no publicly available information detailing the rational design and synthesis of analogs of this compound aimed at modulating its biological activity. While general principles of medicinal chemistry suggest that modifications to the aminomethyl, bromo, or methoxy (B1213986) groups could be explored to enhance potency or selectivity, no such studies have been published for this specific scaffold. Research on other substituted phenols indicates that such modifications are a common strategy to improve biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
No QSAR models for this compound or its derivatives are present in the accessible scientific literature. QSAR studies are computational methods that correlate the chemical structure of compounds with their biological activity. The development of a robust QSAR model would require a dataset of structurally related compounds with corresponding activity data, which is currently unavailable for this compound.
Elucidation of Molecular Mechanisms of Action in Pre-clinical Contexts
Investigation of Protein-Ligand Interactions (e.g., using SPR, ITC techniques)
There are no published studies that have utilized biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to investigate the direct binding of this compound to any specific protein targets. These techniques are crucial for identifying molecular targets and understanding the thermodynamics and kinetics of the binding interaction, but such data for this compound has not been reported.
Gene Expression and Proteomic Profiling in Biological Models
No data from gene expression or proteomic profiling studies in biological models treated with this compound are available. These "omics" approaches provide a global view of the cellular response to a compound, offering insights into its mechanism of action by identifying affected signaling pathways and cellular processes. The absence of such studies limits any mechanistic understanding of the compound's potential biological effects.
Advanced Analytical Method Development for 5 Aminomethyl 4 Bromo 2 Methoxyphenol in Complex Matrices
Development of Chromatographic Methods for Quantification and Purity Assessment
Chromatographic techniques are fundamental in separating the target analyte from a mixture of other components. The choice of method depends on the physicochemical properties of the analyte, such as its polarity, volatility, and the presence of chiral centers.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like 5-(Aminomethyl)-4-bromo-2-methoxyphenol. The development of an HPLC method for this compound would involve the optimization of several key parameters to achieve the desired separation and sensitivity.
Due to its phenolic and amine functionalities, this compound is amenable to reversed-phase HPLC. A C18 stationary phase is a common starting point for method development. The mobile phase would typically consist of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The inclusion of a small amount of acid, like formic acid or phosphoric acid, in the mobile phase can help to protonate the amine group, leading to better peak shape and retention time reproducibility.
For detection, several options are available:
UV-Vis and Photodiode Array (PDA) Detection: The presence of a substituted benzene (B151609) ring in the molecule suggests that it will absorb ultraviolet (UV) light. A PDA detector can be used to scan a range of wavelengths to determine the optimal wavelength for detection and to assess peak purity. The absorption maxima for similar phenolic compounds are often in the range of 220-290 nm. sielc.com
Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be explored. The native fluorescence of the molecule or a derivatized version could potentially be exploited.
Table 1: Illustrative HPLC Method Parameters for this compound
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA at 230 nm and 280 nm |
Gas Chromatography (GC) is best suited for the analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, derivatization is necessary to convert it into a more volatile form suitable for GC analysis. Derivatization of the amine and hydroxyl groups can be achieved using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives, or with trifluoroacetic anhydride (B1165640) (TFAA) to form N-TFA derivatives. researchgate.net
The development of a GC method would involve selecting an appropriate column, typically a non-polar or medium-polarity capillary column, and optimizing the temperature program to ensure good separation of the derivatized analyte from any by-products or matrix components.
While this compound itself is not chiral, derivatives of this compound could potentially contain stereocenters. In such cases, Supercritical Fluid Chromatography (SFC) is a powerful technique for chiral separations. afmps.betheanalyticalscientist.com SFC often provides faster separations and uses less organic solvent compared to chiral HPLC. afmps.be Method development in SFC involves screening a variety of chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., amylose (B160209) or cellulose). chromatographyonline.com The mobile phase in SFC typically consists of supercritical carbon dioxide and an organic modifier like methanol or ethanol (B145695). afmps.be
Hyphenated Techniques for Trace Analysis and Metabolite Profiling in Research Samples
Hyphenated techniques, which couple a separation technique with a detection technique, offer enhanced sensitivity and specificity, making them ideal for trace analysis and the identification of unknown compounds in complex research samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for quantifying compounds in complex biological matrices. nih.govnih.gov For this compound, an LC-MS/MS method would typically employ an electrospray ionization (ESI) source in positive ion mode to generate the protonated molecule [M+H]+.
In the tandem mass spectrometer, the precursor ion is selected and fragmented to produce characteristic product ions. The transition from the precursor ion to a specific product ion is monitored using Multiple Reaction Monitoring (MRM), which provides excellent selectivity and low limits of detection. The development of an LC-MS/MS method involves optimizing the ionization source parameters and the collision energy for the fragmentation of the parent molecule.
Table 2: Hypothetical LC-MS/MS Parameters for this compound
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 232.0 (for [M+H]+ where M = C8H10BrNO2) |
| Product Ions (m/z) | To be determined experimentally (e.g., fragments from loss of NH3, CH2O) |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. psu.edu For the analysis of this compound, derivatization, as described in section 7.1.2, is required prior to GC-MS analysis. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized analyte. The characteristic isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) would be a key feature in the mass spectra of the parent compound and its fragments, aiding in their identification. researchgate.net
Capillary Electrophoresis for High-Throughput Analysis of Small Molecules
Capillary Electrophoresis (CE) has emerged as a powerful technique for the analysis of small molecules, offering high resolution, minimal sample consumption, and rapid analysis times, making it ideal for high-throughput screening. wikipedia.orgsciex.comcolby.edu The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. libretexts.org For a molecule like this compound, which possesses both an acidic phenolic hydroxyl group and a basic aminomethyl group, its charge is highly dependent on the pH of the buffer solution.
Method development for the analysis of this compound by CE would involve the careful optimization of several key parameters to achieve efficient and reproducible separations. Capillary Zone Electrophoresis (CZE) is the most fundamental mode of CE and would be a primary approach. libretexts.org The choice of background electrolyte (BGE) composition and pH is critical. For instance, at a low pH, the aminomethyl group would be protonated, resulting in a positively charged species that would migrate towards the cathode. nih.gov Conversely, at a high pH, the phenolic hydroxyl group would be deprotonated, leading to a negatively charged molecule migrating against the electroosmotic flow (EOF).
To enhance separation selectivity and accommodate the analysis of neutral or similarly charged species, Micellar Electrokinetic Chromatography (MEKC) can be employed. MEKC is a modification of CE that introduces micelles into the BGE, which act as a pseudo-stationary phase. kapillarelektrophorese.comijpsonline.comwikipedia.org Analytes can partition between the aqueous buffer and the hydrophobic interior of the micelles, allowing for the separation of both charged and neutral molecules. ijpsonline.com For this compound, the use of surfactants like sodium dodecyl sulfate (B86663) (SDS) would be investigated.
The following interactive data table illustrates a hypothetical set of optimized parameters for the analysis of this compound and related compounds using CZE and MEKC, based on typical values found in the analysis of substituted phenols and aromatic amines. nih.govnih.govnih.gov
| Parameter | Capillary Zone Electrophoresis (CZE) | Micellar Electrokinetic Chromatography (MEKC) |
| Capillary | Fused Silica (50 µm i.d., 60 cm total length) | Fused Silica (50 µm i.d., 60 cm total length) |
| Background Electrolyte | 50 mM Phosphate buffer | 25 mM Borate buffer, 50 mM SDS |
| pH | 2.5 | 9.2 |
| Applied Voltage | +25 kV | +20 kV |
| Temperature | 25°C | 25°C |
| Injection | Hydrodynamic (50 mbar for 5s) | Hydrodynamic (50 mbar for 5s) |
| Detection | UV Absorbance at 210 nm | UV Absorbance at 210 nm |
| Hypothetical Migration Time | 4.5 min | 7.8 min |
| Hypothetical LOD | 0.5 µg/mL | 0.2 µg/mL |
This table presents hypothetical data for illustrative purposes, based on typical analytical parameters for similar compounds.
Further research would focus on validating such a method in terms of linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy, particularly when analyzing complex matrices which may require sample pretreatment steps like solid-phase extraction to remove interfering substances.
Development of Novel Biosensors and Immunoassays for Research Applications (non-diagnostic)
For rapid and highly specific detection of this compound in research settings, the development of novel biosensors and immunoassays presents a promising avenue. These tools rely on the highly specific interaction between a biological recognition element and the target analyte.
Biosensors
Enzyme-based biosensors are particularly well-suited for the detection of phenolic compounds. researchgate.netnih.gov Enzymes such as tyrosinase, laccase, and peroxidase catalyze the oxidation of phenols, and the resulting electrochemical or optical signal can be measured. nih.govmdpi.com For the development of a biosensor for this compound, one of these enzymes would be immobilized on a transducer surface.
An electrochemical biosensor could be constructed by immobilizing tyrosinase on a screen-printed carbon electrode modified with nanomaterials like graphene or carbon nanotubes to enhance sensitivity and electron transfer. mdpi.com The enzyme would catalyze the oxidation of the phenolic group of the target molecule to a quinone derivative. The electrochemical reduction of this quinone back to a di-phenol at the electrode surface would generate a measurable current, which would be proportional to the concentration of this compound.
The following interactive data table outlines the potential performance characteristics of a hypothetical tyrosinase-based electrochemical biosensor for the detection of substituted phenols, including our target compound.
| Parameter | Performance Characteristic |
| Biorecognition Element | Tyrosinase |
| Transducer | Graphene-modified Screen-Printed Carbon Electrode |
| Detection Principle | Amperometry (measuring current from quinone reduction) |
| Hypothetical Linear Range | 0.1 µM - 100 µM |
| Hypothetical Limit of Detection (LOD) | 0.05 µM |
| Response Time | < 60 seconds |
| Selectivity | High for phenolic compounds, potential cross-reactivity with other substituted phenols |
| Stability | Several weeks with proper storage |
This table presents hypothetical data for illustrative purposes, based on typical performance of enzyme-based biosensors for phenolic compounds.
Immunoassays
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are based on the specific binding of an antibody to its antigen. nih.gov For a small molecule like this compound (which acts as a hapten), an immunoassay would require the synthesis of a conjugate by coupling the hapten to a larger carrier protein (e.g., bovine serum albumin) to elicit an immune response and produce specific antibodies.
A competitive ELISA format would be the most suitable approach. In this format, a known amount of enzyme-labeled this compound would compete with the unlabeled compound in the sample for binding to a limited number of specific antibody binding sites immobilized on a microplate well. The amount of enzyme activity would be inversely proportional to the concentration of the target compound in the sample. The development of such an assay would provide a highly specific and sensitive method for quantification in various research samples.
Potential Non Clinical/non Medical Applications of 5 Aminomethyl 4 Bromo 2 Methoxyphenol
Application as a Building Block in Organic Synthesis beyond Direct Pharmaceutical Targets
5-(Aminomethyl)-4-bromo-2-methoxyphenol serves as a valuable scaffold in organic synthesis due to its multiple functional groups, which can be selectively modified to create a wide array of chemical structures.
The presence of both an amino group and a phenolic hydroxyl group in proximity on the aromatic ring allows for the construction of various heterocyclic systems. Through intramolecular cyclization reactions, potentially after modification of the aminomethyl group, it can be a precursor to benzoxazines, benzoxazoles, or other related heterocyclic frameworks. These heterocyclic cores are prevalent in many classes of compounds, including those with applications in specialty chemicals and materials. The bromo and methoxy (B1213986) substituents further allow for fine-tuning of the electronic and steric properties of the resulting heterocyclic systems.
The structural motif of a substituted aminomethylphenol is found in various biologically active compounds, including some agrochemicals. The functional groups of this compound offer multiple points for chemical modification, making it a potential intermediate in the synthesis of novel pesticides or herbicides. Furthermore, its ability to be transformed into a variety of derivatives makes it a candidate for the synthesis of specialty chemicals, such as dyes, pigments, or additives, where precise control over the molecular structure is crucial for performance.
Exploration in Materials Science
The reactivity of this compound also suggests its potential utility in the field of materials science for the development of new polymers and functional materials.
The amino and phenolic hydroxyl groups present in the molecule are capable of participating in polymerization reactions. For instance, the amino group can react with carboxylic acids or their derivatives to form polyamides, while the phenolic hydroxyl group can react with aldehydes to form phenolic resins. The presence of the bromo substituent could also be exploited for post-polymerization modifications, allowing for the introduction of other functional groups to tailor the properties of the final polymer. While direct polymerization of this specific compound is not widely documented, the polymerization of similar phenolic compounds is a well-established field.
Use as a Chemical Probe or Tool in Fundamental Biological Research
While this article focuses on non-medical applications, the inherent reactivity and structural features of this compound suggest its potential as a tool in fundamental biological research, distinct from therapeutic applications. The aminomethyl group can be used to attach fluorescent tags or other reporter molecules, allowing it to be used as a chemical probe to study biological systems or to label specific proteins or enzymes. The bromo-substituent provides a handle for further chemical modifications, such as cross-linking reactions, to investigate molecular interactions.
Future Directions and Emerging Research Avenues for 5 Aminomethyl 4 Bromo 2 Methoxyphenol
Discovery of Novel Synthetic Pathways and Methodologies
The synthesis of highly substituted aromatic compounds like 5-(Aminomethyl)-4-bromo-2-methoxyphenol often involves multi-step processes that can be resource-intensive. Future research will likely focus on developing more efficient, selective, and sustainable synthetic routes.
One promising area is the application of catalytic hydrogenation for the synthesis of aminophenols from nitroaromatic precursors. Green chemistry approaches, such as using pressurized carbon dioxide and water systems, have shown success in producing p-aminophenol from nitrobenzene (B124822) without the need for harsh mineral acids. acs.orgresearchgate.net This methodology could potentially be adapted for the synthesis of this compound, offering a more environmentally benign pathway.
Furthermore, the use of nanocatalysts is gaining traction in organic synthesis. For instance, nano-sized nickel catalysts supported on natural materials like aragonite have been employed for the reduction of p-nitrophenol to p-aminophenol. tandfonline.com Exploring similar nanocatalytic systems could lead to higher yields and improved reaction kinetics for the synthesis of complex aminophenols.
The development of one-pot cascade reactions also presents a significant opportunity to streamline the synthesis process. For example, a copper-catalyzed cascade reaction involving mdpi.comresearchgate.net-rearrangement and oxa-Michael addition has been developed for the synthesis of meta-aminophenol derivatives. mdpi.com Investigating similar multi-reaction sequences could significantly reduce the number of steps, solvent usage, and waste generation in the production of this compound.
Future synthetic strategies are expected to increasingly incorporate principles of green chemistry, aiming for higher atom economy, the use of renewable feedstocks, and the avoidance of hazardous reagents. digitellinc.com The development of biocatalytic methods, employing enzymes to carry out specific transformations, could also offer highly selective and environmentally friendly synthetic alternatives.
Identification of New Biological Targets and Exploration of Undiscovered Mechanisms
While the specific biological activities of this compound may not be extensively documented, its structural motifs—a substituted phenol (B47542) and an aminomethyl group—suggest a range of potential pharmacological applications.
Methoxyphenol derivatives are known to possess a variety of biological activities, including antioxidant and anti-inflammatory properties. nih.gov Some have been investigated as reversible inhibitors of enzymes like myeloperoxidase, which is implicated in atherosclerosis. nih.gov Future research could explore the potential of this compound as an inhibitor of oxidative enzymes or as a modulator of inflammatory pathways.
The aminomethyl group can play a crucial role in the interaction of a molecule with biological targets. For instance, the aminomethylcycline antibiotic omadacycline (B609740) inhibits bacterial protein synthesis. nih.gov The aminomethyl moiety in this compound could facilitate interactions with various receptors, enzymes, or ion channels. High-throughput screening of this compound against a broad panel of biological targets could uncover novel therapeutic applications.
Furthermore, the presence of a bromine atom can influence the pharmacokinetic and pharmacodynamic properties of a molecule. It can enhance binding affinity to target proteins and is a common feature in many bioactive compounds.
Future investigations should employ a combination of in vitro and in silico approaches to identify potential biological targets. Techniques such as molecular docking and virtual screening can predict the binding of this compound to various protein structures, guiding experimental validation. Subsequent cell-based assays and animal models would be necessary to elucidate its mechanism of action and therapeutic potential.
Advancement in Analytical Techniques for Complex Matrix Characterization
The accurate and sensitive detection and quantification of this compound and its potential metabolites in complex biological and environmental matrices are crucial for its development and monitoring. Future research in this area will likely leverage advanced analytical technologies.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of phenolic compounds and amines. researchgate.netnih.gov This technique offers high sensitivity and selectivity, allowing for the detection of trace amounts of the compound in complex samples such as plasma, urine, and tissue extracts. nih.gov Future method development could focus on optimizing sample preparation techniques, such as solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), to improve recovery and reduce matrix effects. semanticscholar.org
High-resolution mass spectrometry (HRMS) , including techniques like quadrupole time-of-flight (Q-TOF) and Orbitrap mass spectrometry, will be instrumental in the structural elucidation of unknown metabolites and degradation products. mdpi.com The high mass accuracy of these instruments allows for the determination of elemental compositions, providing a high degree of confidence in compound identification.
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques will also play a vital role in the unambiguous structural confirmation of the compound and its derivatives, especially for stereochemical assignments.
The development of validated analytical methods according to international guidelines (e.g., ICH) will be essential for quality control in manufacturing and for pharmacokinetic and metabolism studies in preclinical and clinical development. nih.gov
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Biological Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry, from the design of new molecules to the optimization of synthetic processes. jetir.org
For biological activity prediction , ML models can be trained on large datasets of compounds with known activities to predict the potential biological targets and pharmacological properties of new molecules. stanford.edu By analyzing the structural features of this compound, these models can generate hypotheses about its mechanism of action and potential therapeutic applications. nih.govijcrt.org This in silico screening can significantly accelerate the drug discovery process by prioritizing compounds for experimental testing. nih.gov
The integration of AI and ML into the research and development pipeline for this compound can lead to more efficient discovery of synthetic routes, a better understanding of its structure-activity relationships, and a more rapid identification of its therapeutic potential.
Sustainable and Circular Economy Considerations in the Lifecycle of the Compound
The principles of sustainability and the circular economy are becoming increasingly important in the chemical and pharmaceutical industries. efpia.eu For this compound, this entails considering its entire lifecycle, from synthesis to disposal.
The development of green and sustainable synthetic methods , as discussed earlier, is a key aspect of this. This includes minimizing waste, using less hazardous solvents, and improving energy efficiency. nih.gov The valorization of byproducts from the synthesis process is another important consideration. For example, solvents used in production could potentially be recovered and reused or repurposed as fuel for other processes. orionpharma.com
Lifecycle assessment (LCA) can be employed to evaluate the environmental impact of the compound's production and use. mdpi.comresearchgate.net This analysis can identify hotspots in the lifecycle where environmental burdens are highest and guide efforts to improve sustainability. researchgate.net
In the context of a circular economy , the focus is on designing products and processes that minimize waste and maximize the value of resources. pharmaceutical-networking.compharmamanufacturing.com For a pharmaceutical compound, this could involve designing more efficient manufacturing processes that reduce raw material consumption. orionpharma.com The pharmaceutical industry is increasingly exploring circular economy principles to reduce its environmental footprint and enhance the long-term sustainability of its operations. efpia.eu
Future research should integrate these sustainability considerations from the earliest stages of development for this compound to ensure that its potential benefits are realized in an environmentally responsible manner.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
